molecular formula C20H19NO3S2 B5064493 5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5064493
M. Wt: 385.5 g/mol
InChI Key: BYOHTQKVGAPVBR-PDGQHHTCSA-N
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Description

The compound “5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The ring is substituted with a benzylidene group and a complex ether group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The thiazolidinone ring and the benzylidene group could potentially undergo various organic reactions .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. Experimental studies would be needed to determine its physical and chemical properties, and potential biological activity .

Properties

IUPAC Name

(5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-13-9-14(2)11-16(10-13)23-7-8-24-17-6-4-3-5-15(17)12-18-19(22)21-20(25)26-18/h3-6,9-12H,7-8H2,1-2H3,(H,21,22,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOHTQKVGAPVBR-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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